molecular formula C20H25Cl2NO B1423958 3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride CAS No. 1220016-79-4

3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride

Cat. No. B1423958
CAS RN: 1220016-79-4
M. Wt: 366.3 g/mol
InChI Key: UEXBITWQKFORRP-UHFFFAOYSA-N
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Description

3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride is a chemical compound with the CAS number 1220016-79-4 . It is a phenoxy derivative, a class of compounds that have shown significant roles against tumor cells .


Synthesis Analysis

The synthesis of phenoxy derivatives often involves hydrolysis and coupling reactions. For instance, a compound can be converted to its corresponding phenoxy acid through hydrolysis, and then coupled with another compound in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Scientific Research Applications

1. Paroxetine Hydrochloride

Paroxetine hydrochloride, a derivative of phenylpiperidine, is noted for being a selective serotonin reuptake inhibitor. It's used in the treatment of various anxiety and stress disorders. The paper details its physicochemical properties, spectroscopic data, and pharmacokinetics, emphasizing its role in pharmacology (Germann et al., 2013).

2. Metabolic Activity in Obese Rats

A study on the metabolic activity of a similar compound, 3-hydroxymethyl N-methyl piperidine, in obese rats shows that it can reduce food intake and weight gain. This indicates potential applications in the study of obesity and metabolic disorders (Massicot et al., 1985).

3. Trifluoromethyl-Substituted Protoporphyrinogen IX Oxidase Inhibitors

Research on trifluoromethyl-substituted compounds, which include variants of piperidine structures, provides insights into their potential as oxidase inhibitors. This could have implications in the development of new drugs or treatments for various diseases (Li et al., 2005).

4. Feeding Behavior and Toxicity Studies

Another study on a compound closely related to 3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride explores its effects on feeding behavior and satiety in animal models. This has potential implications in the understanding of appetite control and obesity treatment (Massicot et al., 1984).

Mechanism of Action

Target of Action

It’s known that the compound involves reactions at the benzylic position . The benzylic position is a carbon atom adjacent to a benzene ring, and it plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its targets through various chemical reactions. One of the key reactions is the nucleophilic substitution, which can occur via an SN1 or SN2 pathway . In the SN1 pathway, a carbocation intermediate is formed, which is then attacked by a nucleophile . In the SN2 pathway, the nucleophile directly attacks the substrate . The choice between SN1 and SN2 depends on the nature of the substrate .

Biochemical Pathways

The compound affects several biochemical pathways. One of the key pathways is the electrophilic aromatic substitution . In this pathway, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs through a two-step mechanism involving the formation of a positively charged intermediate and the removal of a proton . The resulting substituted benzene ring can have various molecular and cellular effects, depending on the specific substituents that are added .

Action Environment

The action of 3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other substances, the temperature, and the pH of the environment . Additionally, the compound’s stability and efficacy can be influenced by factors such as light, humidity, and storage conditions.

properties

IUPAC Name

3-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO.ClH/c1-20(2,15-7-4-3-5-8-15)16-10-11-19(18(21)13-16)23-17-9-6-12-22-14-17;/h3-5,7-8,10-11,13,17,22H,6,9,12,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXBITWQKFORRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCCNC3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220016-79-4
Record name Piperidine, 3-[2-chloro-4-(1-methyl-1-phenylethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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